Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Medicinal Chemistry Kinase Inhibition Sigma Receptor

2-(2,4-Dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034403-19-3, MF C₁₆H₁₃Cl₂N₃O₂, MW 350.2) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine carboxamide class. The compound features a 2,4-dichlorophenoxy moiety linked via a propanamide spacer to the 5-position of a pyrazolo[1,5-a]pyridine heterocycle.

Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2
CAS No. 2034403-19-3
Cat. No. B2948124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
CAS2034403-19-3
Molecular FormulaC16H13Cl2N3O2
Molecular Weight350.2
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=CC=NN2C=C1)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2N3O2/c1-10(23-15-3-2-11(17)8-14(15)18)16(22)20-12-5-7-21-13(9-12)4-6-19-21/h2-10H,1H3,(H,20,22)
InChIKeyYMMGLUKZQZAHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034403-19-3): Structural Baseline and Procurement Profile


2-(2,4-Dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034403-19-3, MF C₁₆H₁₃Cl₂N₃O₂, MW 350.2) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine carboxamide class . The compound features a 2,4-dichlorophenoxy moiety linked via a propanamide spacer to the 5-position of a pyrazolo[1,5-a]pyridine heterocycle. The pyrazolo[1,5-a]pyridine scaffold is pharmacologically privileged, with documented activity across kinase inhibition, phosphodiesterase (PDE) inhibition, dopamine receptor binding, and sigma receptor affinity [1]. Ibudilast — a structurally related pyrazolo[1,5-a]pyridine — is a marketed therapeutic (Ketas®) for bronchial asthma and post-stroke dizziness, underscoring the translational relevance of this chemotype [2]. The target compound is supplied at ≥95% purity and is intended exclusively for laboratory research use .

Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Replace 2-(2,4-Dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide


Pyrazolo[1,5-a]pyridine derivatives exhibit highly divergent biological profiles driven by subtle variations in the N-acyl substituent, linker length, and phenoxy ring substitution pattern [1]. The 2,4-dichlorophenoxy group enhances lipophilicity (calculated XLogP ~3.5 vs. ~2.8 for the unsubstituted phenyl analog) and introduces dual chlorine atoms capable of halogen bonding and CYP450 interaction, whereas mono-substituted or non-halogenated analogs lack these features . The propanamide linker introduces a chiral methyl branch (racemic mixture unless specified) that sterically constrains the conformational ensemble relative to acetamide-linked comparators, potentially altering target binding kinetics . Attachment at the pyrazolo[1,5-a]pyridin-5-yl position — rather than the 3-yl or 7-yl positions — orients the amide vector into a distinct region of chemical space exploited by sigma receptor ligands and kinase hinge-binders [2]. Consequently, direct substitution with a generic pyrazolo[1,5-a]pyridine analog without matching these structural determinants carries high risk of phenotype loss in target engagement assays.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide vs. Closest Structural Analogs


Halogen Substitution Pattern: 2,4-Dichlorophenoxy vs. Unsubstituted Phenyl Analog Lipophilicity and Predicted Target Engagement

The 2,4-dichlorophenoxy substituent differentiates the target compound from the unsubstituted 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) by introducing two electron-withdrawing chlorine atoms. This substitution increases calculated logP by approximately 0.7 log units and introduces halogen bond donor capacity at the 2- and 4-positions, a feature absent in the phenyl comparator . In the pyrazolo[1,5-a]pyridine scaffold, halogen substitution at the phenoxy ring has been correlated with enhanced sigma-1 receptor affinity (Ki shifts from >1 µM to sub-100 nM range in related series) [1].

Medicinal Chemistry Kinase Inhibition Sigma Receptor Drug Design

Linker Length and Branching: Propanamide vs. Acetamide Linker Conformational Constraint

The target compound employs a propanamide linker (3-carbon backbone with methyl branch), whereas the closely related 2-(2,4-dichlorophenoxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034339-89-2) uses an acetamide linker (2-carbon backbone, unbranched). The additional methyl group in the propanamide series introduces a chiral center and steric bulk that restricts rotational degrees of freedom compared to the freely rotating acetamide methylene [1]. In kinase inhibitor series, a single methyl branch on the linker has been shown to shift IC₅₀ values by 5- to 20-fold depending on the target binding site geometry [2].

Structure-Activity Relationship Conformational Analysis Medicinal Chemistry Target Binding Kinetics

Core Heterocycle Unsaturation: Fully Aromatic Pyrazolo[1,5-a]pyridine vs. Partially Saturated 4H,5H,6H,7H Analog

The target compound possesses a fully aromatic pyrazolo[1,5-a]pyridine core (10 pi electrons), enabling face-to-face pi-stacking interactions with flat hydrophobic residues in kinase ATP-binding pockets and sigma receptor binding sites [1]. The comparator 2-(2,4-dichlorophenoxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034339-89-2) features a partially saturated 4H,5H,6H,7H-tetrahydro core that adopts a non-planar geometry and lacks the extended pi-system required for aromatic stacking [2]. Planarity has been demonstrated as critical for CDK2 hinge-region binding in the pyrazolo[1,5-a]pyridine class [3].

Heterocyclic Chemistry Aromaticity Planarity Pi-Stacking

Multi-Target Scaffold Potential: PDE/JNK Dual Inhibition vs. Single-Target Comparators

The pyrazolo[1,5-a]pyridine scaffold has been explicitly claimed as a dual PDE/JNK inhibitor chemotype in the patent literature, with certain analogs demonstrating potent inhibition of both phosphodiesterase (PDE) and c-Jun N-terminal kinase (JNK) in biochemical assays [1]. Ibudilast — a pyrazolo[1,5-a]pyridine drug — acts as a non-selective PDE inhibitor with additional LTD4 antagonism and PAF antagonism [2]. The target compound, bearing the 2,4-dichlorophenoxy-propanamide appendage, resides within this multi-target pharmacophore space; single-target comparators (e.g., selective PDE4 inhibitors like roflumilast, or selective JNK inhibitors) lack this polypharmacology [3].

Multi-Target Pharmacology PDE Inhibition JNK Inhibition Neuroinflammation Polypharmacology

Sigma Receptor Affinity: Pyrazolo[1,5-a]pyridine-5-yl Amide Subseries vs. Alternative Attachment Positions

The pyrazolo[1,5-a]pyridin-5-yl amide attachment position is privileged for sigma receptor binding. Patent family WO2013018094A1 (Laboratorios del Dr. Esteve S.A.) explicitly claims substituted pyrazolo[1,5-a]pyridines with 'great affinity for sigma receptors, especially sigma-1 receptor' [1]. Within this patent series, 5-yl amides demonstrate Ki values for sigma-1 receptor in the 1–250 nM range depending on the N-acyl substituent, whereas the 3-yl and 7-yl regioisomers show significantly weaker binding [2]. The target compound's 5-yl attachment position is consistent with the optimal regioisomer for sigma receptor engagement.

Sigma-1 Receptor Sigma-2 Receptor Neuropharmacology Pain CNS Drug Discovery

Procurement-Relevant Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide


Kinase Inhibitor Hit-to-Lead and Scaffold-Hopping Programs

The fully aromatic pyrazolo[1,5-a]pyridine core is a validated hinge-binding motif for cyclin-dependent kinases (CDK2 IC₅₀ = 0.078 µM reported for a structurally related pyrazolo[1,5-a]pyridine [1]) and has been claimed across multiple kinase patent families (CDK, RET, p38, EphB3) [1]. The target compound, with its 2,4-dichlorophenoxy-propanamide substitution, occupies a distinct vector in kinase chemical space and is suitable as a starting point for fragment elaboration or scaffold-hopping exercises where the objective is to differentiate from ibudilast-like PDE inhibitors while retaining Type I kinase binding [2]. Procurement is recommended for medicinal chemistry teams performing kinase panel screening and seeking novel hinge-binding chemotypes with established synthetic tractability.

Sigma Receptor CNS Probe Development and Radioligand Derivatization

Based on the class-level sigma-1 and sigma-2 receptor affinity documented for pyrazolo[1,5-a]pyridin-5-yl amides (Ki ranges: sigma-1 1–250 nM; sigma-2 23–248 nM in patent exemplars [1]), the target compound is positioned as a candidate for sigma receptor probe development. The 2,4-dichlorophenoxy group provides synthetic handles (Cl → I exchange, Suzuki coupling) for further derivatization, and the propanamide chiral center enables enantiomer separation for stereospecific SAR studies. This compound may also serve as a precursor for ¹⁸F or ¹¹C radiolabeling for PET tracer development targeting sigma receptors in neuro-oncology or neuroinflammation imaging [2].

PDE/JNK Dual Inhibitor Validation in Neuroinflammation Models

The pyrazolo[1,5-a]pyridine scaffold has been patented as a dual PDE/JNK inhibitor chemotype with potential applications in neuropathic pain, neuroinflammation, and cognitive disorders [1]. Ibudilast — a structurally related pyrazolo[1,5-a]pyridine — has demonstrated clinical efficacy in bronchial asthma and is under investigation for multiple sclerosis and chronic brain infarction [2]. The target compound provides a chemically distinct analog within this pharmacophore class, with higher lipophilicity (predicted XLogP ≈ 3.5) that may favor CNS penetration over ibudilast (clogP ≈ 2.8). Procurement is indicated for academic and industrial laboratories engaged in in vivo neuroinflammation target validation studies (e.g., LPS-challenge or EAE models) [3].

Agrochemical Candidate Screening for Herbicidal Activity

The 2,4-dichlorophenoxy substructure is a recognized pharmacophore in commercial herbicides (e.g., 2,4-D, dichlorprop), and the pyrazolo[1,5-a]pyridine scaffold has been independently patented for pesticidal applications (acaricidal and insecticidal uses in EP 3515921 B1 and JP2019529429A) [1]. The target compound merges both motifs into a single molecular entity. For agrochemical discovery programs, this compound can serve as a dual-purpose screening candidate for herbicidal activity assays (e.g., Arabidopsis thaliana root growth inhibition at 10–100 mg/L) while also being evaluated for insecticidal/acaricidal activity against target pest species [2].

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.